2,5-Dimethoxycinnamic acid

説明

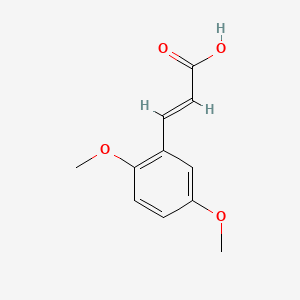

2,5-Dimethoxycinnamic acid is a chemical compound with the molecular formula C11H12O4 . It forms a 1:1 molecular complex with 3,5-dinitrocinnamic acid .

Synthesis Analysis

The synthesis of 2,5-dimethoxycinnamic acid involves the use of 2,5-dimethoxybenzaldehyde, malonic acid, and pyridine. These are added to a three-neck flask, and piperidine is added at 90°C. The mixture is refluxed for 2 hours, cooled to room temperature, and 3mol/L hydrochloric acid is added, resulting in a large amount of white precipitate. After suction filtration, the filter cake is washed with water, reconstituted with ethanol, and dried to obtain 2,5-dimethoxycinnamic acid as pale yellow needle crystals .Molecular Structure Analysis

The molecular structure of 2,5-Dimethoxycinnamic acid can be represented by the linear formula (CH3O)2C6H3CH=CHCO2H . The molecular weight of the compound is 208.21 .Physical And Chemical Properties Analysis

2,5-Dimethoxycinnamic acid has a molecular weight of 208.21 . The compound is solid in form .科学的研究の応用

Hydrogen Bonding and Topochemistry : 2,5-Dimethoxycinnamic acid forms a 1:1 molecular complex with 3,5-dinitrocinnamic acid, which is photoreactive in the solid state. This reaction yields an unsymmetrical cyclobutane dimer, highlighting its potential in photochemistry and crystallography (Desiraju & Sharma, 1991).

Photomechanical Behavior : A study of different forms of dimethoxycinnamic acid, including 3,4-dimethoxycinnamic acid, showed variations in photochemical and photomechanical properties. These findings are significant in understanding the solid-state behavior of such compounds (Mishra et al., 2015).

Combustion and Energy : The standard molar enthalpies of formation for various trans-dimethoxycinnamic acids, including 2,5-dimethoxycinnamic acid, were determined. This research is relevant in the field of thermochemistry (Matos et al., 2001).

Biological Availability and Pharmacokinetics : The absorption and metabolic profile of dimethoxycinnamic acid derivatives, including 3,4-dimethoxycinnamic acid, were studied in human plasma following coffee consumption. This research contributes to our understanding of the bioavailability of these compounds (Farrell et al., 2012).

Antimicrobial Activity : Copper(II) complexes of 3,4-dimethoxycinnamic acid were synthesized and tested for their antimicrobial activity, providing insights into potential medical applications (Zoroddu & Berardi, 1989).

Medical Applications in Allergic Reactions : N-(3',4'-dimethoxycinnamoyl) anthranilic acid, a derivative of dimethoxycinnamic acid, was found to be an effective antiallergic drug, particularly for asthma caused by reaginic antibody (Koda et al., 1976).

Applications in Synthetic Chemistry : The tetramerization of dimethoxycinnamates, including 2,4-dimethoxycinnamic acid, offers a novel route to synthesize calixarenes, a class of large cyclic molecules with potential applications in host-guest chemistry (Botta et al., 1992).

Safety and Hazards

2,5-Dimethoxycinnamic acid can cause respiratory tract irritation, eye and skin irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

将来の方向性

特性

IUPAC Name |

(E)-3-(2,5-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQWWJZORKTMIZ-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethoxycinnamic acid | |

CAS RN |

10538-51-9, 38489-74-6 | |

| Record name | 2',5'-Dimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)-, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',5'-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.1.0]hexane-6-carboxylic acid, 2-amino-2-cyano-4-methyl-, ethyl ester,](/img/no-structure.png)

![Dilithium ethoxy-[[ethoxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B1143080.png)

![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enyl-1-piperazinyl]-phenylmethyl]-N,N-diethylbenzamide](/img/structure/B1143094.png)